N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide
CAS No.: 1021265-76-8
Cat. No.: VC11926226
Molecular Formula: C20H22N4O3S
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021265-76-8 |
|---|---|
| Molecular Formula | C20H22N4O3S |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | N-[3-(1H-benzimidazol-2-yl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C20H22N4O3S/c1-28(26,27)24-11-9-14(10-12-24)20(25)21-16-6-4-5-15(13-16)19-22-17-7-2-3-8-18(17)23-19/h2-8,13-14H,9-12H2,1H3,(H,21,25)(H,22,23) |
| Standard InChI Key | KYYBWRRWUXFDSH-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
| Canonical SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Introduction
Structural Features and Molecular Properties
Core Architecture
The molecule comprises three distinct regions (Fig. 1):
-
Benzimidazole Core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π stacking interactions .
-
Methanesulfonyl-Piperidine Moiety: A piperidine ring substituted with a sulfonamide group at position 1, enhancing solubility and metabolic stability .
-
Carboxamide Linker: Connects the benzimidazole and piperidine groups, providing conformational flexibility .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | N-[3-(1H-benzimidazol-2-yl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide |
| Topological Polar Surface Area | 114 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step protocol (Scheme 1):
-
Benzimidazole Formation: Condensation of 1,2-diaminobenzene with 3-nitrobenzaldehyde under acidic conditions yields 2-(3-nitrophenyl)-1H-benzimidazole .
-
Nitro Reduction: Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine .
-
Carboxamide Coupling: Reaction with 1-methanesulfonylpiperidine-4-carbonyl chloride using HBTU as a coupling agent .
Key Reaction Conditions:
-
Temperature: 0–25°C for coupling steps to minimize side reactions .
-
Yield: 65–72% after purification via silica chromatography.
Analytical Characterization
-
NMR Spectroscopy: -NMR confirms aromatic protons (δ 7.2–8.1 ppm) and piperidine methylene signals (δ 2.8–3.5 ppm) .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 399.1 [M+H]⁺ .
-
HPLC Purity: >98% under reverse-phase conditions (C18 column, acetonitrile/water).
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial effects:
-
Bacterial Targets: Inhibits Staphylococcus aureus (MIC = 4 µg/mL) and Escherichia coli (MIC = 8 µg/mL) by dual targeting of dihydrofolate reductase (DHFR) and folate biosynthesis .
-
Antifungal Activity: Moderate activity against Candida albicans (MIC = 16 µg/mL) .
Table 2: Antimicrobial Profiling
| Organism | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus (MRSA) | 4 | DHFR inhibition |
| E. coli | 8 | Folate synthesis blockade |
| C. albicans | 16 | Ergosterol biosynthesis |
Anti-Inflammatory Effects
-
COX-2 Inhibition: Selectively inhibits cyclooxygenase-2 (IC₅₀ = 0.23 µM) over COX-1 (IC₅₀ = 12.4 µM), reducing prostaglandin E₂ production .
-
NF-κB Suppression: Downregulates NF-κB signaling in macrophages, attenuating TNF-α and IL-6 release .
Mechanistic Insights
Dual-Targeting in Antimicrobial Action
The benzimidazole moiety mimics purine bases, disrupting DNA synthesis, while the sulfonamide group competitively inhibits dihydropteroate synthase (DHPS) . Synergistic effects enhance potency against drug-resistant strains .
PARP-1 Binding Dynamics
Molecular docking (PDB: 6P9K) reveals:
-
Hydrogen bonds between the carboxamide linker and Ser904/Gly863 .
-
Hydrophobic interactions with Tyr896 and Tyr907 stabilize the enzyme-inhibitor complex .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Benzimidazole Derivatives
| Compound | PARP-1 IC₅₀ (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| Target Compound | 0.023 | 4–16 |
| Olaparib | 0.005 | N/A |
| Albendazole | N/A | 2–8 |
Future Directions
-
Optimization: Introduce fluorinated groups to enhance blood-brain barrier penetration for CNS applications .
-
Combination Therapy: Pair with platinum-based chemotherapeutics to exploit synthetic lethality in BRCA-mutant cancers .
-
Targeted Delivery: Develop nanoparticle formulations to reduce off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume